
2,6-二氯-4-氟苄胺
描述
2,6-Dichloro-4-fluorobenzylamine is a chemical compound that belongs to the class of aromatic amines. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzylamine structure, making it a unique and versatile compound.
科学研究应用
2,6-Dichloro-4-fluorobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
It is structurally similar to 4-fluorobenzylamine, which is known to interact with trypsin-1 in humans .
Mode of Action
It is known that benzylamine derivatives can interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds with active site residues .
生化分析
Biochemical Properties
2,6-Dichloro-4-fluorobenzylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile and form covalent bonds with electrophilic centers on biomolecules . It has been observed to interact with enzymes such as trypsin-1, influencing their activity and potentially altering biochemical pathways . The nature of these interactions often involves the formation of stable complexes, which can modulate the function of the target biomolecules.
Cellular Effects
The effects of 2,6-Dichloro-4-fluorobenzylamine on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, 2,6-Dichloro-4-fluorobenzylamine can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-fluorobenzylamine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2,6-Dichloro-4-fluorobenzylamine can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2,6-Dichloro-4-fluorobenzylamine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors . Over time, the degradation products of 2,6-Dichloro-4-fluorobenzylamine can accumulate and potentially affect cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-fluorobenzylamine vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of 2,6-Dichloro-4-fluorobenzylamine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
2,6-Dichloro-4-fluorobenzylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and gluconeogenesis. By modulating enzyme activity, 2,6-Dichloro-4-fluorobenzylamine can alter the flow of metabolites through these pathways, impacting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-4-fluorobenzylamine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of 2,6-Dichloro-4-fluorobenzylamine within specific tissues can influence its overall activity and function, making it important to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-fluorobenzylamine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2,6-Dichloro-4-fluorobenzylamine within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity. Understanding the factors that influence its subcellular localization is essential for optimizing its use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-fluorobenzylamine typically involves the halogenation of a benzylamine precursorThe reaction conditions often involve the use of halogenating agents such as chlorine gas or N-chlorosuccinimide in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production of 2,6-Dichloro-4-fluorobenzylamine may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
化学反应分析
Types of Reactions
2,6-Dichloro-4-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
相似化合物的比较
Similar Compounds
4-Fluorobenzylamine: Similar in structure but lacks the chlorine atoms.
2,6-Dichloro-4-trifluoromethyl aniline: Contains a trifluoromethyl group instead of a fluorine atom.
2,4-Difluorobenzylamine: Contains two fluorine atoms instead of one
Uniqueness
2,6-Dichloro-4-fluorobenzylamine is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
属性
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQGMSCWNMUUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CN)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


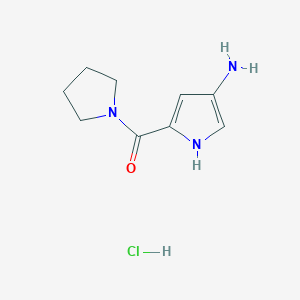

![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)


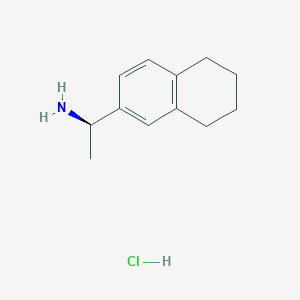
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)
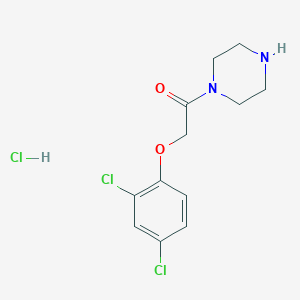
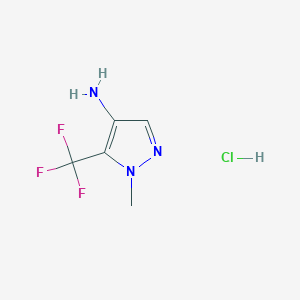
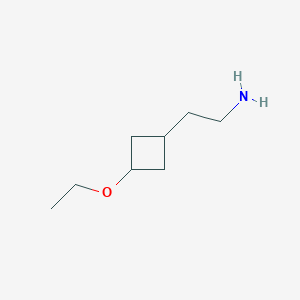
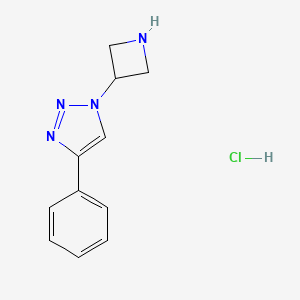
![3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid](/img/structure/B1448557.png)
